REACTION_CXSMILES
|
[CH2-:1][C:2]([CH3:4])=[O:3].CC(O)=[O:7].[CH2:9]1C[O:12][CH2:11][CH2:10]1.[OH2:14]>>[CH:9]1[CH:4]([OH:14])[CH:2]([OH:3])[CH:1]([OH:7])[CH:11]([OH:12])[CH:10]=1 |f:1.2.3|
|
Name
|
Acetonide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[CH2-]C(=O)C
|
Name
|
AcOH THF H2O
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)O.C1CCOC1.O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at 60° C. for 6 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(C(C(C1O)O)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.1 mmol | |
AMOUNT: MASS | 164 mg | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2-:1][C:2]([CH3:4])=[O:3].CC(O)=[O:7].[CH2:9]1C[O:12][CH2:11][CH2:10]1.[OH2:14]>>[CH:9]1[CH:4]([OH:14])[CH:2]([OH:3])[CH:1]([OH:7])[CH:11]([OH:12])[CH:10]=1 |f:1.2.3|
|
Name
|
Acetonide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[CH2-]C(=O)C
|
Name
|
AcOH THF H2O
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)O.C1CCOC1.O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at 60° C. for 6 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(C(C(C1O)O)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.1 mmol | |
AMOUNT: MASS | 164 mg | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2-:1][C:2]([CH3:4])=[O:3].CC(O)=[O:7].[CH2:9]1C[O:12][CH2:11][CH2:10]1.[OH2:14]>>[CH:9]1[CH:4]([OH:14])[CH:2]([OH:3])[CH:1]([OH:7])[CH:11]([OH:12])[CH:10]=1 |f:1.2.3|
|
Name
|
Acetonide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[CH2-]C(=O)C
|
Name
|
AcOH THF H2O
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)O.C1CCOC1.O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at 60° C. for 6 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(C(C(C1O)O)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.1 mmol | |
AMOUNT: MASS | 164 mg | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |